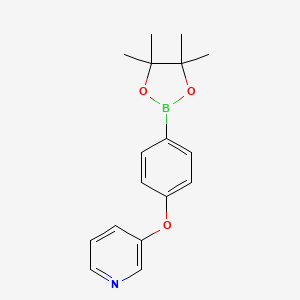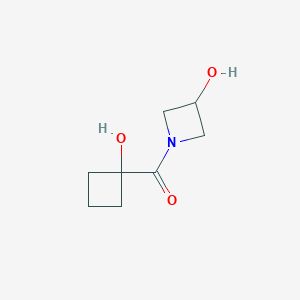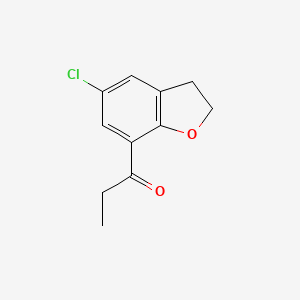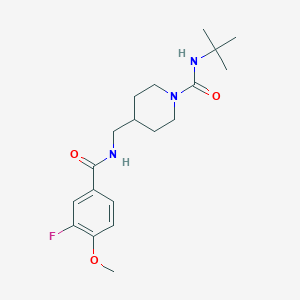![molecular formula C19H23N3O4S B2484323 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-99-9](/img/structure/B2484323.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including cyclocondensation reactions, etherification, and Beckmann rearrangement among others. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are synthesized through hydrolytic cleavage or condensation reactions, highlighting the versatility and complexity of synthesizing pyrazole-based compounds (Bol’but et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR, and mass spectrometry. For example, the X-ray crystal structure analysis of pyrazole derivatives reveals detailed molecular geometries, including bond lengths and angles, contributing to the understanding of their three-dimensional conformations (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including interactions with iodine, ligation with metals such as Ru(II), Cu(I), and Hg(II), and displacement reactions with [18F]fluoride. These reactions demonstrate the reactivity and potential applications of pyrazole compounds in synthesizing new materials and in radiolabeling for positron emission tomography (PET) studies (Singh et al., 2001).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their thermal stability and solubility, are crucial for their application in various fields. The thermal stability of these compounds up to certain temperatures makes them suitable for different industrial and pharmaceutical processes (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their electrophilic and nucleophilic regions, have been analyzed through computational methods. These studies help in understanding the interaction of these molecules with biological targets and their potential as drug candidates. Molecular electrostatic potential analyses reveal the regions of the molecule that are prone to attack by nucleophiles or electrophiles, facilitating the design of molecules with desired reactivity and biological activity (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have been focusing on the synthesis and structural characterization of various pyrazole derivatives, which are structurally related to the compound . For instance, Kumara et al. (2018) conducted a study on the synthesis of a novel pyrazole derivative, examining its crystal structure through X-ray diffraction studies. This research highlighted the importance of the twisted conformation between pyrazole and thiophene rings, contributing to the compound's stability and properties (Kumara et al., 2018).
Biological Activities
The biological activities of pyrazole derivatives are a significant area of interest. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2014).
Molecular Interactions
The study of molecular interactions and properties of pyrazole derivatives is also vital. Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the binding and activity mechanisms of pyrazole-based compounds. Such studies are crucial for designing drugs with specific targets and minimal side effects (Shim et al., 2002).
Material Science and Chemistry
Pyrazole derivatives are also explored in material science and chemistry for their unique properties. For example, the synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides were reported by Ohno et al. (2004), indicating the potential use of these compounds in agricultural applications (Ohno et al., 2004).
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-17-9-4-3-7-16(17)20-19(23)18-14-6-5-8-15(14)21-22(18)13-10-11-27(24,25)12-13/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIXUKPXFVICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)


![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)



![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)



